An In-depth Technical Guide to 3-Bromo-1,1,1-trifluorobutan-2-one: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to 3-Bromo-1,1,1-trifluorobutan-2-one: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1,1-trifluorobutan-2-one, with the CAS number 382-01-4 , is a halogenated ketone that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structural features, combining a reactive bromine atom with an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Bromo-1,1,1-trifluorobutan-2-one, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
3-Bromo-1,1,1-trifluorobutan-2-one is a colorless to yellowish liquid with a characteristic odor.[3] The trifluoromethyl group significantly influences its chemical reactivity and physical properties. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 382-01-4 | [1][2] |
| Molecular Formula | C₄H₄BrF₃O | [1][2] |
| Molecular Weight | 204.97 g/mol | [1][5] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 122.5 ± 35.0 °C at 760 mmHg | [6] |
| Density | 1.7 ± 0.1 g/cm³ | [6] |
| Flash Point | 27.9 ± 25.9 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane. | [3] |
Synthesis
A common laboratory-scale synthesis of 3-Bromo-1,1,1-trifluorobutan-2-one involves the bromination of 1,1,1-trifluorobutan-2-one. While detailed experimental protocols are often proprietary or published in specialized literature, a general reaction scheme is outlined below.
General Synthesis Pathway
Caption: General synthesis of 3-Bromo-1,1,1-trifluorobutan-2-one.
A reported method for the preparation of similar alpha-bromoketones involves the reaction of the corresponding ketone with a brominating agent, such as bromine, in a suitable solvent. The reaction may be catalyzed by an acid or a base. Careful control of the reaction conditions is necessary to ensure selective bromination at the alpha-position and to minimize the formation of byproducts.
Applications in Drug Discovery and Development
The unique chemical properties of 3-Bromo-1,1,1-trifluorobutan-2-one make it a valuable reagent in the synthesis of novel therapeutic agents. The presence of both a trifluoromethyl group and a bromine atom provides two reactive sites that can be selectively functionalized to build molecular complexity.
Role as a Versatile Building Block
The carbon-bromine bond in 3-Bromo-1,1,1-trifluorobutan-2-one is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The trifluoromethyl group can enhance the metabolic stability, binding affinity, and cell permeability of a drug candidate.
Use in the Synthesis of Bioactive Molecules
While specific, publicly available examples of its direct use in the synthesis of commercial drugs are limited, its application as a building block for bioactive molecules is an active area of research. For instance, it can be used to synthesize trifluoromethyl-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
Potential Role in Proteolysis Targeting Chimeras (PROTACs)
There is growing interest in the use of versatile building blocks like 3-Bromo-1,1,1-trifluorobutan-2-one in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[7][8] The reactive handles on 3-Bromo-1,1,1-trifluorobutan-2-one could potentially be utilized in the synthesis of the linker or the warhead components of a PROTAC molecule.
Caption: Potential application in PROTAC synthesis.
Experimental Protocols
Due to the proprietary nature of many industrial processes and the specificity of research applications, a single, universally applicable experimental protocol is not available. Researchers should consult the primary literature for detailed procedures relevant to their specific synthetic targets. However, a generalized workflow for a nucleophilic substitution reaction using 3-Bromo-1,1,1-trifluorobutan-2-one is presented below.
Caption: General workflow for nucleophilic substitution.
Safety Information
3-Bromo-1,1,1-trifluorobutan-2-one is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and can cause skin and eye irritation.[5] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
3-Bromo-1,1,1-trifluorobutan-2-one is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of a reactive bromine atom and an electron-withdrawing trifluoromethyl group allows for the construction of complex and novel molecular architectures. As research into new therapeutic modalities, such as PROTACs, continues to expand, the demand for such specialized chemical reagents is likely to increase. Researchers and drug development professionals should consider 3-Bromo-1,1,1-trifluorobutan-2-one as a key tool in their synthetic arsenal for the creation of next-generation medicines.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. 1,1,1-Trifluoro-3-bromobutan-2-one [chembk.com]
- 5. 3-Bromo-1,1,1-trifluorobutan-2-one | C4H4BrF3O | CID 2736410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-BROMO-1,1,1-TRIFLUORO-2-BUTANONE | CAS#:382-01-4 | Chemsrc [chemsrc.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. E3 Ligands Usage in PROTAC Design [bldpharm.com]
